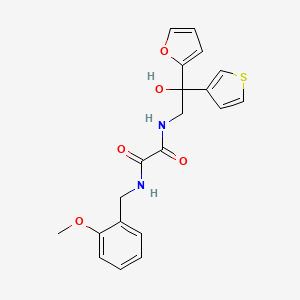

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

Historical Development of Oxalamide Research

The study of oxalamides traces back to 1860, when Justus von Liebig first demonstrated the acetaldehyde-catalyzed hydrolysis of cyanogen to oxamide, marking one of the earliest examples of organocatalysis. This discovery laid the groundwork for understanding oxalamides' reactivity and hydrogen-bonding capabilities. By the mid-20th century, industrial processes emerged, notably Degussa’s scaled-up oxamide synthesis, which leveraged Liebig’s insights for agricultural and polymer applications.

In the 21st century, oxalamide research diversified:

- Polymer Science : Oxalamides were engineered as nucleating agents for bio-based polyesters like polyhydroxybutyrate (PHB), enhancing crystallization rates by reducing nucleation barriers.

- Supramolecular Chemistry : Bis-oxalamides demonstrated exceptional gelation properties in vegetable oils (0.04–0.12 wt%), driven by intermolecular hydrogen bonding and van der Waals interactions.

- Medicinal Chemistry : Alicyclic oxalamide derivatives showed immunomodulatory activities, sparking interest in their potential as anti-inflammatory agents.

Position within Contemporary Heterocyclic Chemistry

The compound’s furan and thiophene components anchor it within heterocyclic chemistry’s broader landscape:

This triad of functionalities enables synergistic effects: the oxalamide core mediates directional assembly, while furan/thiophene units modulate electronic properties and steric profiles.

Significance in Medicinal Chemistry Research

Oxalamide derivatives have emerged as promising pharmacophores due to:

- Hydrogen-Bonding Capacity : The oxalamide motif mimics peptide bonds, facilitating interactions with biological targets like enzymes and receptors.

- Structural Tunability : Substituents on the furan, thiophene, and methoxybenzyl groups allow precise modulation of lipophilicity, solubility, and target affinity.

- Multivalent Interactions : Concurrent π-π stacking (aromatic groups) and hydrogen bonding (oxalamide) enable high-affinity binding to proteins.

Recent studies highlight analogues of this compound exhibiting:

Current Research Landscape and Knowledge Gaps

Despite advances, critical challenges persist:

Table 1: Research Priorities and Unresolved Questions

Addressing these gaps requires interdisciplinary collaboration, combining advanced synthetic techniques (e.g., flow chemistry) with high-throughput screening platforms.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-26-16-6-3-2-5-14(16)11-21-18(23)19(24)22-13-20(25,15-8-10-28-12-15)17-7-4-9-27-17/h2-10,12,25H,11,13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXAHYMWFUCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which incorporates a furan ring, a thiophene ring, and an oxalamide moiety, this compound exhibits various pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The molecular formula of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is C19H18N2O4S, with a molecular weight of approximately 402.48 g/mol. The compound features a hydroxyl group attached to a carbon chain linking the thiophene and furan rings, both of which are known for their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4S |

| Molecular Weight | 402.48 g/mol |

| Functional Groups | Furan, Thiophene, Oxalamide |

Antimicrobial Properties

Research indicates that compounds containing thiophene and furan rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. In particular, derivatives with these functional groups have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer properties of compounds related to N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide have been explored in various studies. For example, structural analogs have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth . The presence of the oxalamide moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study investigating similar furan-thiophene derivatives found that at concentrations as low as 64 µg/mL, these compounds exhibited notable inhibitory effects against Candida albicans and Escherichia coli . This suggests that N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide could possess comparable antimicrobial efficacy.

- Anticancer Research : In a comparative study on oxalamide derivatives, several compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. These findings indicate that modifications to the oxalamide structure can significantly influence anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Comparison

Substituent Effects on Properties

Heterocyclic Moieties :

- The target compound’s furan and thiophene groups may enhance π-π stacking interactions with biological targets compared to S336’s pyridine ring. Thiophene’s sulfur atom could improve binding affinity in enzyme-active sites .

- Hydroxyl Group : The hydroxyethyl chain in the target compound may increase solubility in polar solvents or facilitate hydrogen bonding, a feature absent in S336 and GMC-4.

- Aromatic Substitutions: Methoxybenzyl Groups: S336 (2,4-dimethoxybenzyl) and the target compound (2-methoxybenzyl) share methoxy substitutions, which are known to modulate electronic effects and metabolic stability. S5456’s 2,3-dimethoxybenzyl group, however, showed moderate CYP3A4 inhibition , suggesting methoxy positioning influences enzyme interactions. Halogenated Phenyl Groups: BNM-III-170’s 4-chloro-3-fluorophenyl group highlights the role of halogens in enhancing binding affinity and pharmacokinetics .

Functional and Regulatory Insights

- Flavor Chemistry : S336’s regulatory approval as a flavor enhancer underscores the importance of oxalamides in food science. Its pyridine and dimethoxybenzyl groups are critical for umami receptor (hTAS1R1/hTAS1R3) activation . The target compound’s lack of pyridine may limit similar applications unless its heterocycles activate alternative pathways.

- Antimicrobial Activity: GMC-5’s 4-methoxyphenyl and isoindolinone groups correlate with broad-spectrum antimicrobial effects .

- Metabolic Interactions : S5456’s CYP3A4 inhibition highlights the need to evaluate the target compound for enzyme interactions, especially given its methoxy and heterocyclic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.